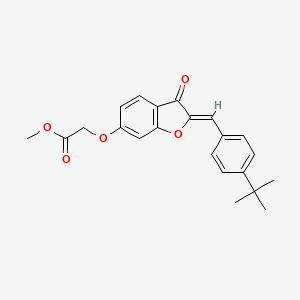

(Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

説明

The compound (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS 620547-56-0) is a benzofuran derivative with a molecular formula of C₂₂H₂₂O₅ and a molecular weight of 366.4 g/mol . Its structure features a benzofuran core substituted at the 2-position with a 4-tert-butylbenzylidene group and at the 6-position with a methyl acetoxy ether. Key physicochemical properties include an XLogP3 value of 5.2 (indicating high lipophilicity), a topological polar surface area (TPSA) of 61.8 Ų, and six rotatable bonds . These attributes suggest moderate solubility and significant membrane permeability, making it a candidate for further pharmacological exploration.

特性

IUPAC Name |

methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-22(2,3)15-7-5-14(6-8-15)11-19-21(24)17-10-9-16(12-18(17)27-19)26-13-20(23)25-4/h5-12H,13H2,1-4H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQNBPVVFWZSTC-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran core.

Introduction of the tert-Butylphenyl Group: This step involves the addition of the tert-butylphenyl group to the benzofuran ring through a Friedel-Crafts alkylation reaction.

Formation of the Ester Group: The final step involves the esterification of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

化学反応の分析

Types of Reactions

Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Chemistry

In the field of organic chemistry, (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes. This compound is particularly useful in the development of new synthetic methodologies.

Biology

Research has indicated significant biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated inhibition of growth in Escherichia coli and Staphylococcus aureus.

- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells. In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines in macrophage models. This suggests potential therapeutic applications in managing inflammatory diseases.

Medicine

In medicinal chemistry, (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is being explored as a pharmaceutical intermediate. Its structural features make it a candidate for developing novel drugs targeting specific biological pathways involved in diseases such as cancer and infections.

Industrial Applications

The compound's unique properties also lend themselves to industrial applications:

- Material Science : It is being studied for use in developing new polymers and coatings with enhanced properties due to its steric hindrance from the tert-butyl group.

- Chemical Manufacturing : As a versatile intermediate, it can be utilized in the synthesis of agrochemicals and fine chemicals.

Case Studies

Several case studies highlight the potential applications of (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yloxy)acetate:

- Antioxidant Properties : A study published in Phytotherapy Research demonstrated that this compound significantly reduced oxidative stress markers in diabetic rats, suggesting its therapeutic potential for diabetic complications.

- Inflammation Management : Research published in Journal of Inflammation indicated that treatment with the compound inhibited NF-kB activation in human endothelial cells, showcasing its role in vascular inflammation prevention.

- Cancer Therapeutics : A comprehensive analysis published in Cancer Letters explored various benzofuran derivatives and highlighted how modifications to structures like that of (Z)-methyl 2((...) could enhance anticancer activities.

作用機序

The mechanism by which (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

The compound is compared below with two structurally related analogs:

tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620548-16-5) .

tert-butyl {[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate (MolPort-002-528-417) .

Table 1: Comparative Physicochemical Properties

Key Observations

Substituent Effects on Lipophilicity and Solubility

- The target compound exhibits the highest lipophilicity (XLogP3 = 5.2) due to the bulky, hydrophobic tert-butyl group .

- The 3-methylthiophene analog has lower lipophilicity (XLogP3 = 4.6) despite the sulfur atom in the thiophene ring, which typically increases hydrophobicity. The reduced XLogP3 may arise from intramolecular interactions or polarity introduced by the methyl group .

- The chromene analog (unreported XLogP3) likely has intermediate properties. The chromene ring’s oxygen atom could enhance hydrogen bonding (increasing TPSA), while its fused bicyclic structure may add rigidity and reduce rotatable bonds compared to the tert-butylphenyl group .

Steric and Electronic Influences

- The tert-butyl group in the target compound creates significant steric hindrance, which might impede binding to flat enzymatic pockets but enhance selectivity for hydrophobic targets .

- The chromene group offers a planar, conjugated system that could improve interactions with aromatic residues in proteins or DNA, akin to flavonoids or coumarins .

Stereochemical Considerations

All three compounds share the Z-configuration at the benzylidene double bond, ensuring consistent spatial orientation of substituents. This configuration is crucial for maintaining optimal van der Waals contacts and dipole interactions in target binding .

生物活性

(Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound notable for its unique structural features, including a benzofuran ring and a tert-butyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and case studies.

Structural Overview

The molecular structure of (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be described as follows:

| Component | Description |

|---|---|

| IUPAC Name | methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

| Molecular Formula | C22H22O5 |

| CAS Number | 620547-56-0 |

| Key Functional Groups | Ester, Benzofuran, Alkene |

The biological activity of (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate various biological pathways, contributing to its observed pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibit significant antimicrobial properties. A study demonstrated that derivatives with benzofuran moieties showed promising antibacterial activity against various pathogens.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8.9 | 17.8 |

| Escherichia coli | 12.9 | 25.8 |

| Streptococcus pneumoniae | 3.15 | 6.30 |

These findings suggest that the compound may be effective in treating infections caused by these microorganisms.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, a recent investigation reported that (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.0 |

| MCF7 (Breast Cancer) | 20.5 |

| A549 (Lung Cancer) | 18.0 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the antibacterial properties of benzofuran derivatives highlighted the efficacy of compounds similar to (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate against Gram-positive bacteria. The study utilized agar well diffusion methods to assess the inhibition zones, confirming significant antibacterial activity.

- Case Study on Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing (Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

Methodological Answer:

The synthesis typically involves:

- Step 1: Formation of the benzofuran core via condensation of substituted benzaldehydes with dihydrobenzofuran precursors under acidic or basic conditions.

- Step 2: Introduction of the tert-butylbenzylidene group via Knoevenagel condensation, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., dichloromethane) to avoid side reactions .

- Step 3: Esterification of the hydroxyl group using methyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux .

Key Parameters: - Catalysts: Lewis acids (e.g., ZnCl₂) improve condensation efficiency.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the (Z)-isomer due to stereochemical sensitivity .

Basic: How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the stereochemistry and purity of this compound?

Methodological Answer:

- NMR:

- ¹H NMR: The (Z)-configuration is confirmed by coupling constants (J = 10–12 Hz) between the benzylidene protons and the benzofuran ring. The tert-butyl group appears as a singlet (~1.3 ppm) .

- ¹³C NMR: The carbonyl (C=O) resonance at ~190 ppm and ester carbonyl at ~170 ppm validate functional groups .

- Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ calculated for C₂₅H₂₈O₆: 448.1885) confirms molecular formula .

- IR: Stretching bands at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (benzofuran C=O) corroborate structural motifs .

Advanced: What experimental strategies can resolve contradictions in spectroscopic data, such as unexpected coupling patterns or impurity signals?

Methodological Answer:

- Multi-dimensional NMR (COSY, NOESY): Resolves overlapping signals; NOESY correlations between the tert-butyl group and benzofuran protons confirm the (Z)-configuration .

- HPLC-PDA/MS: Detects impurities (e.g., (E)-isomer or unreacted intermediates) and quantifies purity (>95% required for pharmacological assays) .

- X-ray Crystallography: Definitive proof of stereochemistry if single crystals are obtainable .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Functional Group Variation: Synthesize analogs with modifications (e.g., replacing tert-butyl with methoxy or halogen groups) to assess impact on bioactivity .

- In Vitro Assays:

- Enzyme Inhibition: Test against COX-2 or LOX enzymes using fluorometric assays (IC₅₀ determination) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .

- Computational Docking: Predict binding modes to target proteins (e.g., COX-2) using AutoDock Vina .

Advanced: What statistical methods are appropriate for analyzing pharmacological data, such as dose-response curves or IC₅₀ values?

Methodological Answer:

- Dose-Response Analysis: Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .

- ANOVA: Compare efficacy across analogs; Tukey’s post-hoc test identifies significant differences (p < 0.05) .

- Principal Component Analysis (PCA): Correlate structural features (e.g., logP, substituent electronegativity) with bioactivity .

Advanced: How should environmental fate studies be designed to assess the compound’s stability and ecotoxicological impact?

Methodological Answer:

- Hydrolytic Stability: Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via HPLC to calculate half-life (t₁/₂) .

- Photodegradation: Expose to UV light (λ = 254 nm) in aqueous solutions; identify breakdown products using LC-QTOF-MS .

- Ecotoxicology:

Advanced: What mechanistic insights can be gained from studying metabolic pathways of this compound in vitro?

Methodological Answer:

- Liver Microsome Assays: Incubate with human liver microsomes (HLMs) and NADPH; identify phase I metabolites (e.g., hydroxylation, demethylation) via UPLC-MS/MS .

- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential .

- Reactive Metabolite Trapping: Incubate with glutathione (GSH) to detect electrophilic intermediates indicative of hepatotoxicity .

Advanced: How can computational methods predict physicochemical properties relevant to drug development (e.g., solubility, logP)?

Methodological Answer:

- Software Tools:

- Schrödinger QikProp: Predicts logP (-1.5 to 5.5 range), solubility (LogS), and blood-brain barrier permeability .

- ADMET Predictor: Estimates metabolic stability (% remaining after 30 min in HLMs) .

- Molecular Dynamics (MD): Simulate solvation free energy in water/octanol systems to validate logP predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。